

Application Notes and Protocols for N,2-dimethylbutanamide

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Compound of Interest

Compound Name: *N,2-dimethylbutanamide*

Cat. No.: *B7891930*

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This document provides detailed application notes and experimental protocols relevant to the synthesis, purification, and preliminary biological evaluation of the novel amide, **N,2-dimethylbutanamide**. Due to the limited availability of specific experimental data for this compound in published literature, the protocols provided are based on established methodologies for similar molecules and should be adapted as necessary.

Physicochemical Properties

A summary of the key physical and chemical properties of **N,2-dimethylbutanamide** is presented below. This data is essential for its proper handling, characterization, and use in experimental setups.^[1]

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	PubChem[1]
Molecular Weight	115.17 g/mol	PubChem[1]
IUPAC Name	N,2-dimethylbutanamide	PubChem[1]
CAS Number	21458-37-7	ChemScene[2]
SMILES	<chem>CCC(C)C(=O)NC</chem>	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Experimental Protocols

Protocol 1: Synthesis of N,2-dimethylbutanamide via Acyl Chloride

This protocol details the synthesis of **N,2-dimethylbutanamide** from 2-methylbutanoyl chloride and methylamine. This is a standard and efficient method for amide bond formation.[3][4][5]

Materials:

- 2-methylbutanoyl chloride
- Methylamine (40% solution in water or as a gas)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for purification (e.g., distillation apparatus or chromatography column)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbutanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM (approximately 10 mL per gram of acyl chloride).
- **Cooling:** Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
- **Amine Addition:** Slowly add methylamine (2.2 eq) to the stirred solution of 2-methylbutanoyl chloride via a dropping funnel over 30-60 minutes. A white precipitate (methylammonium chloride) will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution (to neutralize any excess acid) and then with brine.
- Separate the organic layer and dry it over anhydrous MgSO_4 or Na_2SO_4 .
- Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude **N,2-dimethylbutanamide**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final, pure product.

Expected Yield and Purity:

Parameter	Expected Value
Yield	75-90%
Purity (post-purification)	>98% (as determined by GC-MS or NMR)

Protocol 2: Analytical Characterization

This protocol outlines the standard analytical techniques for confirming the identity and purity of the synthesized **N,2-dimethylbutanamide**.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3). The resulting spectrum should show characteristic peaks corresponding to the protons of the N-methyl, C2-methyl, ethyl, and methine groups.
 - ^{13}C NMR: A ^{13}C NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the amide.
- Mass Spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique will provide the retention time for purity assessment and the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
- Infrared (IR) Spectroscopy:
 - An IR spectrum should display a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm^{-1}) and an N-H stretch (around 3300 cm^{-1}).^[1]

Hypothetical Application: Preliminary Biological Evaluation

As **N,2-dimethylbutanamide** is a novel compound, its biological activity is not yet characterized. A common first step in drug discovery is to screen new compounds for potential cytotoxic effects. The following is a representative protocol for an in vitro cytotoxicity assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Human cancer cell line (e.g., HeLa, A549)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **N,2-dimethylbutanamide** (dissolved in DMSO to create a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Multi-channel pipette

- Microplate reader

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **N,2-dimethylbutanamide** stock solution in culture medium. Add the different concentrations to the wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) of **N,2-dimethylbutanamide**.

Hypothetical Data Presentation:

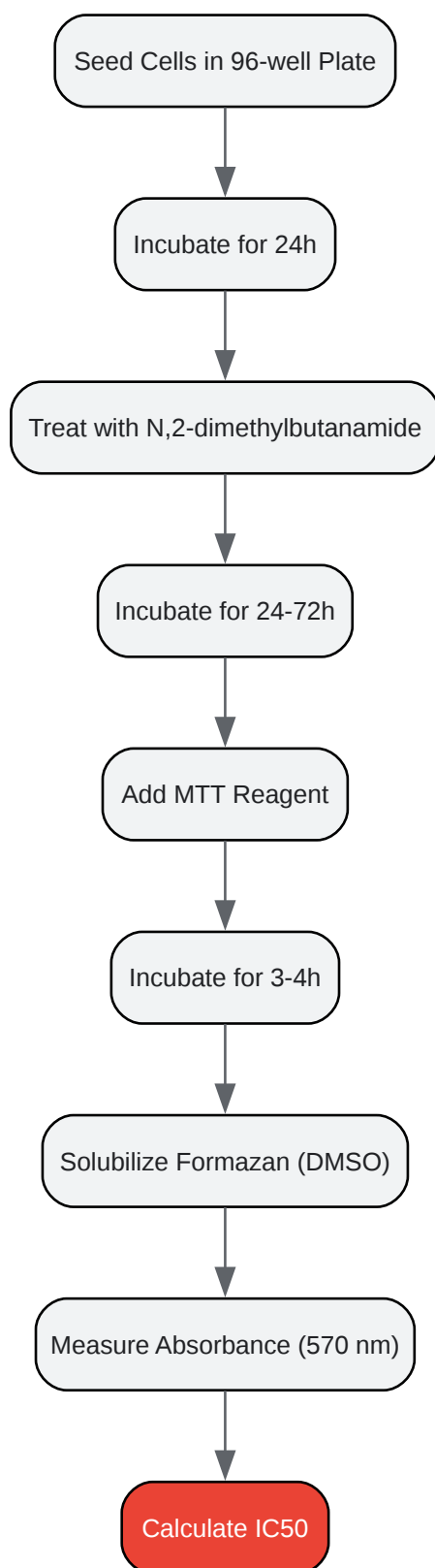
Concentration (μM)	Absorbance (570 nm)	% Cell Viability
0 (Untreated)	1.25	100
1	1.18	94.4
10	1.05	84.0
50	0.78	62.4
100	0.45	36.0
200	0.15	12.0

Visualizations



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Caption: Workflow for the synthesis and purification of **N,2-dimethylbutanamide**.



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Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

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